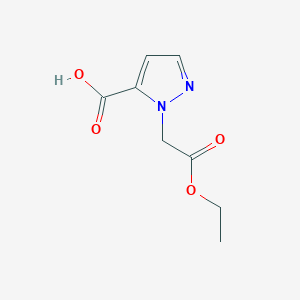

2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.178. It is a derivative of pyrazole, a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid is not available in the search results.Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid are not available in the search results, pyrazoles are known to participate in various reactions. For instance, they can undergo [3 + 2] cycloaddition with N-isocyanoiminotriphenylphosphorane , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .科学的研究の応用

Electrochemiluminescence in Metal Organic Frameworks

A study by Feng et al. (2016) synthesized a series of transition metal complexes utilizing ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate as a ligand. These complexes demonstrated significant electrochemiluminescence (ECL) properties in DMF solution, highlighting the potential of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid derivatives in the development of ECL-based sensors and devices (Feng et al., 2016).

Synthesis of 3‐Carboxamido‐4‐Carboxylic Acid Derivatives

Vicentini et al. (2000) explored the chemical reactivity of ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate with hydroxylamine or hydrazines, leading to the formation of isoxazole and pyrazole ortho-dicarboxylic acid esters. This study underscores the versatility of pyrazole derivatives, including those of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid, in synthesizing novel compounds with potential pharmacological applications (Vicentini et al., 2000).

Corrosion Inhibition

Tebbji et al. (2005) investigated the inhibition efficiency of pyrazole-type organic compounds on steel corrosion in hydrochloric acid solutions. Although the study focuses on different pyrazolic derivatives, it highlights the potential of pyrazole-3-carboxylic acid derivatives in corrosion inhibition, suggesting a pathway for the application of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid in protective coatings (Tebbji et al., 2005).

Cross-Coupling Reactions

Arbačiauskienė et al. (2011) utilized ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, similar in structure to 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid, in Pd-catalyzed cross-coupling reactions. This work exemplifies the role of pyrazole carboxylates in synthesizing condensed pyrazoles, offering insights into their use in complex organic synthesis and material science applications (Arbačiauskienė et al., 2011).

Antianaphylactic Agents

Research by Nohara et al. (1985) on the synthesis of antiallergic compounds, although not directly involving 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid, demonstrates the broader utility of pyrazole derivatives in medicinal chemistry. This connection suggests potential areas for future investigation of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid in the development of new therapeutic agents (Nohara et al., 1985).

作用機序

It’s also worth noting that both pyrazole and carboxylic acid functional groups are common in many biologically active compounds. Pyrazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Carboxylic acids, on the other hand, are often involved in various biochemical reactions and pathways.

特性

IUPAC Name |

2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-2-14-7(11)5-10-6(8(12)13)3-4-9-10/h3-4H,2,5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZXCAWQZFGPSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2573317.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2573319.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2573321.png)

![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone](/img/structure/B2573327.png)